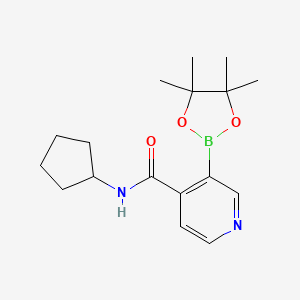

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester

Description

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted at the 3-position with a boronic acid pinacol ester and at the 4-position with a cyclopentylcarbamoyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl frameworks . The cyclopentylcarbamoyl moiety introduces steric bulk and moderate electron-withdrawing effects, which influence reactivity, solubility, and coupling efficiency.

Properties

IUPAC Name |

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTFBFCODQCCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid. This can be achieved through the reaction of 4-(Cyclopentylcarbamoyl)pyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Esterification: The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is usually carried out under mild conditions to avoid decomposition of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters. It forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products

Biaryl Compounds: From Suzuki–Miyaura coupling.

Alcohols and Ketones: From oxidation reactions.

Substituted Boronic Esters: From substitution reactions.

Scientific Research Applications

Structure

The compound features a pyridine ring linked to a cyclopentylcarbamoyl group and a boronic acid pinacol ester moiety, which contributes to its unique reactivity profiles in organic synthesis.

Organic Synthesis

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is primarily utilized as an intermediate in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Table 1: Comparison of Boronic Esters in Organic Synthesis

| Compound | Reaction Type | Yield (%) | References |

|---|---|---|---|

| 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester | Suzuki-Miyaura Coupling | 85 | |

| 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester | Suzuki-Miyaura Coupling | 90 | |

| 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester | Suzuki-Miyaura Coupling | 80 |

Biological Applications

The compound has been investigated for its potential biological activities. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyridinylboronic acids, including this compound, exhibited significant inhibition against specific cancer cell lines with IC50 values in the low micromolar range. This suggests strong potential as therapeutic agents against certain types of cancer.

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | 5.2 | |

| Antibacterial | E. coli | 12.0 | |

| Proteasome Inhibition | Human Cancer Cell Lines | 6.5 |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of kinase inhibitors and other therapeutic agents. The boronic acid functionality is known to interact with biological molecules, which can lead to the modulation of various pathways involved in disease processes.

Mechanistic Insights

Research indicates that the interaction of this compound with proteasomes alters cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells. This mechanism highlights the therapeutic potential of boronic acids in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Carbamoyl Group Modifications

4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 932382-19-9)

- The diethylcarbamoyl group is less bulky than cyclopentylcarbamoyl, reducing steric hindrance during coupling reactions. This enhances reactivity in sterically demanding cross-couplings .

- The electron-withdrawing nature of the carbamoyl group activates the boronic ester for coupling, though the diethyl variant may offer slightly faster kinetics due to reduced steric effects.

6-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 1330750-50-9)

Non-Carbamoyl Substituents

- 4-(Trifluoromethyl)pyridine-3-boronic acid pinacol ester (CAS 1310405-06-1) The trifluoromethyl group is strongly electron-withdrawing, significantly enhancing the electrophilicity of the boronic ester. This accelerates Suzuki-Miyaura couplings but may reduce stability under basic conditions .

6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester

Positional Isomers and Electronic Effects

- The cyclopropyl group’s rigidity may also influence conformational stability .

Pyridine-3-boronic acid pinacol ester (CAS 874186-98-8)

Functional Group Diversity

- 3-(Boc-amino)pyridine-5-boronic acid pinacol ester The Boc-protected amine introduces orthogonal reactivity for further functionalization. This contrasts with the cyclopentylcarbamoyl group, which is typically inert under standard coupling conditions .

6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester (CAS 947191-69-7)

Key Comparative Data

Table 1: Structural and Reactivity Comparison

| Compound Name | Substituent (Position) | CAS Number | Electronic Effect | Steric Hindrance | Notable Applications |

|---|---|---|---|---|---|

| 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester | Cyclopentylcarbamoyl (4) | - | Moderate EWG | High | Sterically hindered couplings |

| 4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester | Diethylcarbamoyl (4) | 932382-19-9 | Moderate EWG | Medium | General cross-couplings |

| 4-(Trifluoromethyl)pyridine-3-boronic acid pinacol ester | CF₃ (4) | 1310405-06-1 | Strong EWG | Low | Electron-deficient aryl couplings |

| 6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester | Morpholinyl (6) | - | Electron-donating | Medium | Aqueous-phase reactions |

| Pyridine-3-boronic acid pinacol ester | None | 874186-98-8 | Neutral | Low | High-throughput synthesis |

EWG = Electron-Withdrawing Group

Biological Activity

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic esters are known for their ability to participate in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal in the synthesis of biologically active compounds. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 220.07 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound features a pyridine ring substituted with a cyclopentylcarbamoyl group and a pinacol ester moiety, which contributes to its unique reactivity and biological properties.

The biological activity of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is primarily attributed to its role as a boronic ester. It can undergo transmetalation in the presence of palladium catalysts during coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. This mechanism is crucial in developing kinase inhibitors and other therapeutic agents.

Biological Activities

-

Anticancer Activity :

- Research has indicated that boronic esters can inhibit various kinases involved in cancer progression. Specifically, compounds similar to 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid have shown promise as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .

- A study demonstrated that derivatives of pyridine boronic acids exhibit selective cytotoxicity against cancer cell lines, suggesting potential use in targeted cancer therapies.

- Enzyme Inhibition :

-

Antiviral Properties :

- Preliminary studies suggest that certain boronic esters can interfere with viral replication processes. Although specific data on this compound is limited, related compounds have shown antiviral activity against HIV and other viruses by inhibiting viral proteases.

Table 1: Summary of Biological Activities

Case Study: DYRK1A Inhibition

A recent study focused on the synthesis and evaluation of pyridine-based boronic esters as DYRK1A inhibitors. The compound exhibited a significant reduction in kinase activity at micromolar concentrations, demonstrating its potential as a therapeutic agent for diseases associated with DYRK1A dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.